molecular formula C11H17NO B1439108 2-Methyl-5-(2-methylpropoxy)aniline CAS No. 918445-15-5

2-Methyl-5-(2-methylpropoxy)aniline

Cat. No.: B1439108
CAS No.: 918445-15-5
M. Wt: 179.26 g/mol
InChI Key: DYFSLSAGDBABMZ-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of an amino group attached to a benzene ring, which is further substituted with an isobutoxy group and a methyl group.

Preparation Methods

The synthesis of 2-Methyl-5-(2-methylpropoxy)aniline can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylbenzenamine with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2-Methyl-5-(2-methylpropoxy)aniline undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to form various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(2-methylpropoxy)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-methylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The isobutoxy group may enhance its lipophilicity, facilitating its interaction with cell membranes and intracellular targets. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

2-Methyl-5-(2-methylpropoxy)aniline can be compared with other similar aromatic amines, such as:

    2-Methylbenzenamine: Lacks the isobutoxy group, resulting in different chemical and biological properties.

    4-Isobutoxyaniline: Similar structure but with the isobutoxy group in a different position, leading to variations in reactivity and applications.

    2-Amino-4-methylphenol: Contains a hydroxyl group instead of an isobutoxy group, affecting its solubility and chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-methyl-5-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8(2)7-13-10-5-4-9(3)11(12)6-10/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYFSLSAGDBABMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653564
Record name 2-Methyl-5-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918445-15-5
Record name 2-Methyl-5-(2-methylpropoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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